molecular formula C13H7ClN4O4 B13100957 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole CAS No. 88279-21-4

3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole

Cat. No.: B13100957
CAS No.: 88279-21-4
M. Wt: 318.67 g/mol
InChI Key: ZBDLEQUEUBYEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is a chemical compound belonging to the class of nitrobenzazoles. Nitrobenzazoles are known for their wide applications in various fields such as medicine, technology, and agriculture. This compound, in particular, is characterized by the presence of both chloro and nitro substituents on the indazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole typically involves the nitration of 3-chloro-2-phenylindazole. This process is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction yields this compound with a yield of approximately 73% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Typically involves reagents like nitric acid and sulfuric acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong nucleophiles are used.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Nucleophilic Substitution: The major product depends on the nucleophile used, resulting in various substituted indazole derivatives.

Scientific Research Applications

3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of dyes, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the chloro substituent can be involved in substitution reactions. These chemical properties enable the compound to interact with various molecular targets and pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-phenylindazole: Lacks the nitro substituents, resulting in different reactivity and applications.

    5-Nitro-2-phenylindazole: Similar structure but without the chloro substituent, affecting its chemical behavior.

    4-Nitrophenylindazole:

Uniqueness

3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88279-21-4

Molecular Formula

C13H7ClN4O4

Molecular Weight

318.67 g/mol

IUPAC Name

3-chloro-5-nitro-2-(4-nitrophenyl)indazole

InChI

InChI=1S/C13H7ClN4O4/c14-13-11-7-10(18(21)22)5-6-12(11)15-16(13)8-1-3-9(4-2-8)17(19)20/h1-7H

InChI Key

ZBDLEQUEUBYEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.